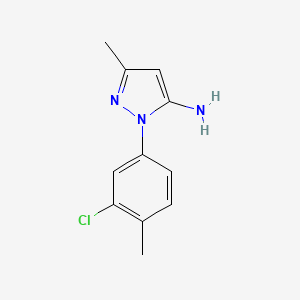
10-Chlorocamphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chlorocamphor is a chlorinated derivative of camphor, a bicyclic monoterpene ketone It is characterized by the presence of a chlorine atom at the 10th position of the camphor molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Chlorocamphor can be synthesized through the halosulfonylation of camphor-10-sulfonyl chloride, followed by exposure to copper(II) chloride under Asscher–Vofsi conditions . This method leads to the formation of this compound as well as 10-iodocamphor .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the chlorination of camphor using appropriate chlorinating agents under controlled conditions to ensure the selective substitution at the 10th position.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Chlorocamphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of camphor derivatives such as camphorquinone.
Reduction: Formation of borneol or isoborneol.
Substitution: Formation of various substituted camphor derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-Chlorocamphor has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its effects on microbial activity and its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 10-chlorocamphor involves its interaction with biological molecules. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in metabolic processes .
Comparaison Avec Des Composés Similaires
10-Iodocamphor: Similar in structure but contains an iodine atom instead of chlorine.
10-Bromocamphor: Contains a bromine atom at the 10th position.
Camphor: The parent compound without any halogen substitution.
Uniqueness: 10-Chlorocamphor is unique due to its specific reactivity and the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
51057-38-6 |
|---|---|
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
(1S)-1-(chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1 |
Clé InChI |
PKTBHNPYHOMBAI-OMNKOJBGSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)CCl)C |
SMILES isomérique |
CC1(C2CC[C@]1(C(=O)C2)CCl)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CCl)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide](/img/structure/B3024544.png)
![2-chloro-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B3024546.png)







![7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3024557.png)
